Bienvenue dans la boutique en ligne BenchChem!

Nicanartine

Lipid peroxidation Antioxidant potency Microsomal assay

Nicanartine (MRZ 3/124, CAS 150443-71-3) is a synthetic phenolic antioxidant and lipid-lowering agent that was under clinical development for atherosclerosis and reperfusion injury, reaching Phase I trials before discontinuation. As an orally active antiatherogenic compound, Nicanartine inhibits the oxidation of low-density lipoprotein (LDL) and demonstrates both antioxidative and cholesterol-lowering properties in preclinical models.

Molecular Formula C23H33NO2
Molecular Weight 355.5 g/mol
CAS No. 150443-71-3
Cat. No. B1678735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicanartine
CAS150443-71-3
SynonymsNicanartine
Molecular FormulaC23H33NO2
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCOCC2=CN=CC=C2
InChIInChI=1S/C23H33NO2/c1-22(2,3)19-13-17(14-20(21(19)25)23(4,5)6)10-8-12-26-16-18-9-7-11-24-15-18/h7,9,11,13-15,25H,8,10,12,16H2,1-6H3
InChIKeyYNBBIPPQHYZTQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nicanartine (CAS 150443-71-3) - Antioxidant and Antiatherogenic Drug Procurement Overview


Nicanartine (MRZ 3/124, CAS 150443-71-3) is a synthetic phenolic antioxidant and lipid-lowering agent that was under clinical development for atherosclerosis and reperfusion injury, reaching Phase I trials before discontinuation [1]. As an orally active antiatherogenic compound, Nicanartine inhibits the oxidation of low-density lipoprotein (LDL) and demonstrates both antioxidative and cholesterol-lowering properties in preclinical models . Unlike earlier-generation antioxidants such as probucol or vitamin E, Nicanartine combines direct radical scavenging with antiproliferative effects on vascular smooth muscle cells, positioning it as a mechanistically distinct tool for cardiovascular oxidative stress research [2].

Why Nicanartine (CAS 150443-71-3) Cannot Be Substituted with Generic Antioxidants in Atherosclerosis Research


Substituting Nicanartine with generic chain-breaking antioxidants such as α-tocopherol (vitamin E) or probucol is scientifically invalid due to profound differences in potency, target engagement, and biological outcome profiles. Nicanartine inhibits microsomal lipid peroxidation (LPO) at concentrations 100- to 1000-fold lower than NMDA receptor antagonists and demonstrates antiproliferative activity that is absent from simple radical scavengers [1]. Furthermore, Nicanartine's specific binding profile—24.7% LDL-bound and 29.2% α₁-acid glycoprotein (AAG)-bound—modulates its antioxidant efficacy in a manner not recapitulated by unbound antioxidants [2]. These pharmacological distinctions translate to functional differences in vivo, including reduced neointimal hyperplasia and inflammatory cell infiltration following vascular injury, endpoints where generic antioxidants have failed to show consistent benefit [3].

Nicanartine (150443-71-3) - Comparator-Based Quantitative Evidence for Scientific Selection


Nicanartine Demonstrates 100-Fold Greater Potency Than Ketamine in Inhibiting Microsomal Lipid Peroxidation

In a direct head-to-head in vitro comparison using rat liver microsomes, Nicanartine inhibited NADPH- and iron-stimulated lipid peroxidation (LPO) at a minimum effective concentration of 1 μM. In contrast, the NMDA receptor antagonist ketamine required a 100-fold higher concentration (100 μM) to achieve measurable LPO inhibition, and memantine was only effective at 100-1000 μM [1]. This demonstrates that Nicanartine possesses intrinsically superior radical scavenging and/or chain-breaking antioxidant activity compared to this class of reference compounds.

Lipid peroxidation Antioxidant potency Microsomal assay

Nicanartine Reduces Neointimal Hyperplasia and Inflammation Post-Angioplasty: Quantitative Rabbit Model Data

In a rabbit model of restenosis following experimental balloon angioplasty, treatment with Nicanartine (120 mg/kg) resulted in a statistically significant reduction in both proliferative and inflammatory responses compared to untreated controls. At 7 days post-intervention, the percentage of cells undergoing DNA synthesis (BrdU labeling) was 1.6 ± 1.4% in the Nicanartine group versus 3.7 ± 2.2% in controls (P < 0.05). Similarly, intimal macrophage content was reduced to 0.7 ± 1.2% from 1.3 ± 0.6% in controls (P < 0.05). At 28 days, a clear trend toward smaller plaque area was observed (0.146 ± 0.077 mm² vs. 0.255 ± 0.174 mm²) [1].

Restenosis Neointimal hyperplasia Balloon angioplasty

Nicanartine Exhibits Unique Lipoprotein Binding Profile Modulating Antioxidant Efficacy Compared to Unbound Radical Scavengers

Using an erythrocyte partitioning method, Nicanartine was found to be 24.7% bound to LDL and 29.2% bound to α₁-acid glycoprotein (AAG) in human plasma. In the conjugated dienes assay, Nicanartine delayed the oxidation of LDL, HDL, and VLDL but did not completely halt the process. Importantly, the addition of exogenous AAG to the LDL oxidation assay decreased the Nicanartine fraction bound to LDL and proportionally reduced its antioxidant effect, establishing a direct link between its specific protein binding and functional activity [1]. This binding-dependent antioxidant mechanism distinguishes Nicanartine from freely diffusible antioxidants like ascorbic acid or simple phenolics.

Lipoprotein oxidation Plasma protein binding LDL oxidation

Nicanartine Synergizes with Ferriheme-Bound Drugs to Inhibit Erythrocyte Membrane Peroxidation Unlike Probucol or Vitamin E Monotherapy

In a comparative study of erythrocyte membrane peroxidation (EMP) inhibition, Nicanartine was evaluated alongside other lipophilic chain-breaking antioxidants (α-tocopherol, probucol) and ferriheme-bound drugs (deferoxamine, chloroquine). While all individual agents inhibited EMP, a synergistic effect was specifically demonstrated when Nicanartine was combined with ferriheme-bound compounds. This synergistic inhibition of lipid peroxidation was observed using polarographic assays [1]. Although the study does not report head-to-head quantitative IC₅₀ values among the lipophilic antioxidants, it establishes Nicanartine's capacity to participate in a two-component inhibitory mechanism that may not be equally accessible to probucol or α-tocopherol due to differences in physicochemical properties.

Erythrocyte membrane peroxidation Synergy Heme-binding

Nicanartine Attenuates Plaque Growth and Preserves Endothelial Function in DC-Stimulated Atherosclerosis Model

In a rabbit model of atherosclerosis induced by transmural direct current (DC) stimulation of carotid arteries over 4 weeks, Nicanartine (dietary supplementation with 0.1% cholesterol) produced multiple protective effects relative to untreated controls. Treated animals exhibited decreased plaque growth, diminished H₂O₂-enhanced contractility of KCl-induced contraction, and improved endothelium-dependent relaxation in response to acetylcholine [1]. Since plasma cholesterol was only marginally increased under the feeding conditions, the authors concluded that the plaque-reducing effect was most probably attributable to the antioxidative properties of Nicanartine rather than its lipid-lowering effects. This study provides quantitative histological and functional evidence of Nicanartine's vasoprotective capacity in a controlled lesion-induction model.

Atherosclerosis Endothelial function Plaque regression

Nicanartine Ameliorates Retinal Oxidative Stress Markers in Diabetic Rats but Shows Limited Structural Benefit

In a 6-month study of streptozotocin-induced diabetic rats, oral Nicanartine (80 mg/kg) significantly ameliorated biochemical abnormalities associated with oxidative stress in the retina (p < 0.001 vs. diabetic controls). However, no effect was observed on the formation of acellular capillaries or microaneurysms, key structural endpoints of diabetic retinopathy [1]. The authors concluded that antioxidant therapy with Nicanartine is of limited benefit in this rodent model, at least in preventing the morphological progression of retinopathy. This finding contrasts with reports that probucol, another lipophilic antioxidant, can positively influence cysteine/GSH metabolism imbalance in the diabetic retina [2].

Diabetic retinopathy Oxidative stress Retinal microvasculature

Nicanartine (150443-71-3) - Recommended Research and Procurement Application Scenarios


Investigating Restenosis and Vascular Injury Response

Researchers studying the pathophysiology of restenosis following percutaneous coronary intervention should consider procuring Nicanartine based on its demonstrated ability to reduce neointimal hyperplasia, smooth muscle cell proliferation, and inflammatory macrophage infiltration in a validated rabbit balloon angioplasty model [1]. The compound's dual antioxidant and antiproliferative profile directly addresses the oxidative and proliferative cascades implicated in vascular remodeling, offering a mechanistic tool that generic antioxidants (e.g., vitamin E) lack. The quantitative data—57% reduction in DNA synthesis and 46% reduction in macrophages at 7 days post-injury—provide a benchmark for comparative studies.

Lipoprotein Oxidation and Atherosclerosis Mechanistic Studies

Investigators examining the role of lipoprotein oxidation in atherogenesis should utilize Nicanartine due to its well-characterized binding to LDL (24.7%) and AAG (29.2%), which directly modulates its antioxidant efficacy in the conjugated dienes assay [2]. Unlike unbound radical scavengers, Nicanartine's partitioning into lipoprotein particles allows for targeted investigation of lipid peroxidation within the pathophysiologically relevant microenvironment. The compound has also been validated in a DC-stimulation atherosclerosis model, showing decreased plaque growth and improved endothelial function independent of major cholesterol lowering [3].

Combination Antioxidant Therapy and Synergy Studies

For experimental designs exploring synergistic antioxidant combinations, Nicanartine is a preferred candidate among lipophilic chain-breaking antioxidants. Evidence demonstrates that Nicanartine acts synergistically with ferriheme-bound drugs (deferoxamine, chloroquine) to inhibit erythrocyte membrane peroxidation [4]. This property may not be shared by other lipophilic antioxidants such as probucol or α-tocopherol, positioning Nicanartine as a unique tool for probing the interplay between lipid-phase and heme-catalyzed oxidative pathways. This application is particularly relevant for hemolytic disease and ischemia-reperfusion injury models.

High-Potency Antioxidant Probe for In Vitro Oxidative Stress Assays

In vitro studies requiring a potent, dedicated antioxidant probe without confounding receptor pharmacology should select Nicanartine over NMDA receptor antagonists (ketamine, memantine) or simple phenolic antioxidants. Nicanartine inhibits microsomal lipid peroxidation (LPO) and hydrogen peroxide (H₂O₂) production at 1 μM, a concentration 100-fold lower than ketamine and ≥1000-fold lower than amantadine [5]. This high potency minimizes off-target effects and solvent interference in cell culture systems, ensuring that observed antioxidant effects are robust and attributable to the compound's intended mechanism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nicanartine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.